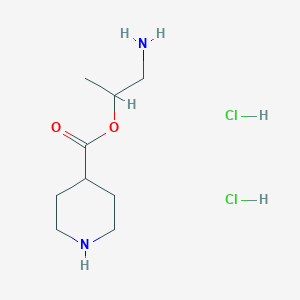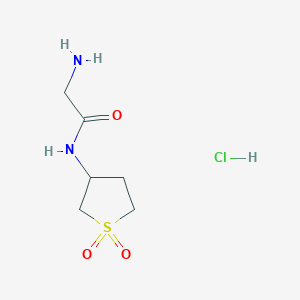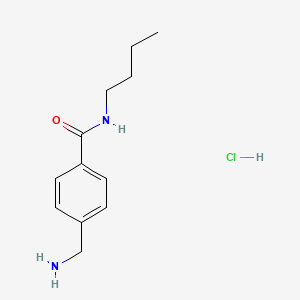![molecular formula C12H19ClN2O B1520955 N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride CAS No. 1172475-69-2](/img/structure/B1520955.png)
N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride
Overview
Description
N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride, also known as 3-Aminomethylphenyl 2-methylbutanamide hydrochloride, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, and has been used in a wide range of laboratory experiments.
Scientific Research Applications
Medicine: Potential Therapeutic Agent
N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride: has potential applications in medicine as a therapeutic agent. Its structural properties suggest that it could interact with various biological targets, potentially leading to the development of new medications. However, specific therapeutic uses have not been detailed in the available literature .
Biochemistry: Proteomics Research
In biochemistry, particularly in proteomics research, this compound could be used as a reagent or a building block for synthesizing peptides or mimetics. Its amine group can facilitate the formation of amide bonds, which are pivotal in peptide synthesis .
Pharmacology: Study of Drug Action
Pharmacologically, N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride could be employed to study drug action mechanisms. It may serve as an inhibitor or activator for certain enzymes or receptors, providing insights into their functioning and how they can be modulated .
Organic Synthesis: Intermediate for Complex Molecules
This compound can act as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile precursor for synthesizing more complex organic molecules .
Materials Science: Synthesis of Novel Materials
Lastly, in materials science, the compound’s molecular structure could be utilized in the synthesis of novel materials, such as polymers or coatings, where its amine functionality can contribute to cross-linking reactions .
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZOABNQQGQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)







![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

